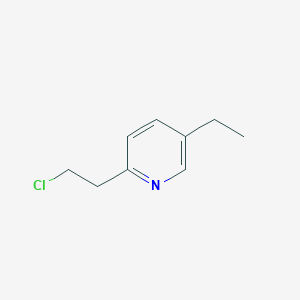

2-(2-Chloroethyl)-5-ethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)-5-ethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-8-3-4-9(5-6-10)11-7-8/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDJBDXBFWGQPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 2 Chloroethyl 5 Ethylpyridine Reactivity

Elimination Reactions of Chloroethylpyridine Systems

Elimination reactions of chloroethylpyridine systems, such as 2-(2-chloroethyl)-5-ethylpyridine, predominantly lead to the formation of corresponding vinylpyridines. These reactions can proceed through different mechanistic pathways, primarily the E1cb and E2 mechanisms, depending on the reaction conditions.

Elucidation of E1cb Pathways and Carbanion Intermediates

The E1cb (Elimination Unimolecular conjugate Base) mechanism is a two-step process that occurs under basic conditions. wikipedia.org It involves the initial deprotonation of the substrate to form a carbanion intermediate, which is the conjugate base of the starting material. wikipedia.orgmasterorganicchemistry.com This is then followed by the departure of the leaving group to form a double bond. wikipedia.org

In the case of 2-(2-chloroethyl)pyridine (B91823), studies have shown that in the presence of a base like hydroxide (B78521) in water, it undergoes an elimination reaction to form 2-vinylpyridine. rsc.orgrsc.org Research conducted in acetohydroxamate–acetohydroxamic acid buffers indicates that the elimination reaction competes with SN2 nucleophilic substitution. rsc.orgrsc.org

A key finding is that the E1cb mechanism is often irreversible. rsc.orgrsc.org The deprotonation step preferentially occurs from the substrate that is protonated at the pyridine (B92270) nitrogen. rsc.orgrsc.org Even if this protonated species is present in very low concentrations, its reactivity is significantly higher, by a factor of approximately 10^5, compared to the unprotonated substrate. rsc.orgrsc.org This enhanced reactivity is attributed to the high stability of the resulting carbanion intermediate, which possesses an enamine-like structure. rsc.org

The general scheme for an E1cb reaction is as follows:

A base abstracts an acidic proton to generate a stabilized carbanion. wikipedia.org

The lone pair of electrons on the carbanion moves to the adjacent atom, expelling the leaving group and forming a double bond. wikipedia.org

This pathway is particularly favored when the hydrogen to be removed is relatively acidic and the leaving group is comparatively poor. wikipedia.org

Concerted E2 Mechanisms in Base-Induced Eliminations

The E2 (Elimination, Bimolecular) mechanism is a one-step, concerted process where the base abstracts a proton, and the leaving group departs simultaneously. masterorganicchemistry.comdalalinstitute.com This mechanism is characterized by a second-order rate law, meaning the rate depends on the concentration of both the substrate and the base. masterorganicchemistry.com

For an E2 reaction to occur, a specific stereochemical arrangement is required: the hydrogen being removed and the leaving group must be in an anti-periplanar conformation. libretexts.org This alignment allows for the smooth, simultaneous breaking of the C-H bond and the C-LG (leaving group) bond, and the formation of the new π bond. masterorganicchemistry.comlibretexts.org

E2 reactions typically require a reasonably strong base. masterorganicchemistry.com The choice of base and solvent can significantly influence the reaction outcome, with bulky bases often favoring elimination over substitution. youtube.com

Influence of Proton Activating Factors (PAFs) on Reaction Rates

Proton activating factors (PAFs) play a crucial role in determining the rate and mechanism of elimination reactions. In the context of chloroethylpyridine systems, the pyridine ring itself acts as a potent PAF.

As previously mentioned, the protonation of the pyridine nitrogen in 2-(2-chloroethyl)pyridine dramatically increases the rate of the elimination reaction. rsc.orgrsc.org This is because the positively charged nitrogen atom enhances the acidity of the β-hydrogens, making them more susceptible to abstraction by a base. The reactivity ratio between the N-protonated (NH+) and the neutral (N) forms of the substrate can be as high as 1.38 × 10^5. rsc.org

Studies on related systems, such as N-[2-(4-pyridyl)ethyl]quinuclidinium and N-[2-(2-pyridyl)ethyl]quinuclidinium salts, further support the role of the pyridinium (B92312) moiety as a strong activating group in β-elimination reactions. researchgate.net Methylation of the pyridine ring has also been shown to significantly accelerate the reaction, with rate enhancements of 10^4 to 10^6, consistent with an E1cb mechanism. nih.gov

Nucleophilic Substitution Reactions at the Chloroethyl Group

Alongside elimination, the chloroethyl group of this compound is susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom by a nucleophile and can proceed through SN1 or SN2 pathways.

SN1 and SN2 Reactivity Profiles

The SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular) reactions represent two distinct mechanistic pathways for nucleophilic substitution. masterorganicchemistry.com

SN1 Reaction: This is a two-step mechanism that proceeds through a carbocation intermediate. byjus.com The rate-determining step is the formation of this carbocation, which is favored for tertiary and sometimes secondary alkyl halides due to the stability of the resulting carbocation. masterorganicchemistry.comorganic-chemistry.org SN1 reactions are often associated with racemization if the reaction occurs at a chiral center and are favored by polar protic solvents. organic-chemistry.orglibretexts.org

SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom from the backside of the leaving group. masterorganicchemistry.combyjus.com This "backside attack" results in an inversion of stereochemistry at the reaction center. organic-chemistry.org The rate of an SN2 reaction is sensitive to steric hindrance, making it more favorable for primary and secondary alkyl halides. masterorganicchemistry.com Polar aprotic solvents are generally preferred for SN2 reactions. pressbooks.pub

In the case of 2-(2-chloroethyl)pyridine, SN2 reactions have been observed to compete with elimination reactions, particularly when a good nucleophile is present in the reaction mixture. rsc.orgrsc.org The unprotonated form of the substrate is the species that undergoes the SN2 reaction. rsc.org

Interactive Data Table: Comparison of SN1 and SN2 Reactions

| Feature | SN1 Reaction | SN2 Reaction |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents | Polar aprotic solvents |

Intramolecular Cyclization and Ring Formation Reactions

The structure of this compound, with a nucleophilic nitrogen atom in the pyridine ring and an electrophilic carbon in the chloroethyl side chain, allows for the possibility of intramolecular cyclization. This type of reaction involves the nitrogen atom of the pyridine ring acting as an internal nucleophile, attacking the carbon atom bearing the chlorine. This would lead to the formation of a new ring system.

While specific studies detailing the intramolecular cyclization of this compound are not prevalent in the provided search results, the general principle of intramolecular nucleophilic substitution is a well-established concept in organic chemistry. Such reactions are often favored when they lead to the formation of stable five- or six-membered rings.

Competition Between Elimination and Substitution Pathways

The 2-chloroethyl group attached to the pyridine ring is a primary haloalkane. As such, it is a substrate for both nucleophilic substitution (typically SN2) and base-induced elimination (E2) reactions. masterorganicchemistry.com The predominance of one pathway over the other is not inherent to the molecule itself but is heavily influenced by the specific reaction conditions employed. libretexts.org In all cases, a mixture of both substitution and elimination products is likely, with the reaction conditions determining the major product. libretexts.org

Nucleophilic Substitution (SN2): In this pathway, a nucleophile directly attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. This results in the replacement of the chlorine atom with the nucleophile. masterorganicchemistry.com

Elimination (E2): In this pathway, a strong base removes a proton from the carbon atom adjacent to the one bearing the chlorine (the β-carbon). This initiates a cascade of electron movement that forms a double bond and expels the chloride ion, resulting in the formation of 5-ethyl-2-vinylpyridine. libretexts.org

The key factors that dictate the competition between these two pathways are the nature of the attacking species (nucleophile/base), the solvent, and the temperature.

Nature of the Base/Nucleophile: Strong, sterically unhindered bases that are also good nucleophiles (e.g., hydroxide, alkoxides like ethoxide) can produce a mixture of products, with substitution often being the major pathway for primary substrates. youtube.comyoutube.com However, strong, sterically hindered (bulky) bases, such as potassium tert-butoxide, are poor nucleophiles due to their size but are effective at removing the less-hindered β-proton, thus strongly favoring the E2 elimination pathway. youtube.comyoutube.com

Solvent: The choice of solvent plays a critical role. Polar, protic solvents like water can stabilize both the nucleophile and the leaving group, encouraging substitution. libretexts.org Less polar solvents like ethanol (B145695) tend to favor elimination. libretexts.org

Temperature: Higher reaction temperatures generally favor elimination over substitution. libretexts.org Thermodynamically, elimination reactions often have a higher activation energy than substitution reactions and result in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable. youtube.com

| Condition | Favored Pathway | Typical Reagents/Conditions | Major Product |

|---|---|---|---|

| Strong, non-bulky base/nucleophile | SN2 (Substitution) | NaOH, CH₃ONa in a polar aprotic solvent | 2-(2-Hydroxyethyl)-5-ethylpyridine |

| Strong, bulky base | E2 (Elimination) | Potassium tert-butoxide (t-BuOK) | 5-ethyl-2-vinylpyridine |

| Weak base/good nucleophile | SN2 (Substitution) | NaCN, NaI | 2-(2-Cyanoethyl)-5-ethylpyridine |

| High Temperature | E2 (Elimination) | Heat applied with a base | 5-ethyl-2-vinylpyridine |

Electrophilic and Radical Reactions Involving the Pyridine Core and Alkyl Side Chain

While the chloroethyl side chain is the primary site for substitution and elimination, the pyridine ring and the ethyl group can also undergo reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Substitution typically occurs at the 3- and 5-positions. The alkyl groups (ethyl and chloroethyl) are weakly activating and ortho-, para-directing, but the powerful deactivating and meta-directing influence of the pyridine nitrogen dominates the reactivity. Therefore, electrophilic attack, which would require harsh conditions, is predicted to occur at the C-3 or C-5 position. For the related compound 2-methyl-5-ethylpyridine, reactions with strong acids are known, and a mixture with nitric acid led to an explosion, suggesting that vigorous nitration conditions can initiate a powerful reaction. noaa.gov

Side-Chain Reactions: The ethyl group on the pyridine ring can be susceptible to oxidation. Under the influence of strong oxidizing agents, this alkyl side chain could potentially be converted into an acetyl group or a carboxylic acid. Radical reactions, such as free-radical halogenation, could occur at the benzylic-like position of the ethyl group or the chloroethyl group under UV light or with radical initiators, though this is less common than the ionic pathways.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The study of kinetics (reaction rates) and thermodynamics (reaction equilibrium and spontaneity) provides a deeper, quantitative understanding of which reaction pathways are favored.

Thermodynamically, while many substitution and elimination reactions are exothermic (negative ΔH), the entropic contribution (ΔS) can be a deciding factor, especially at high temperatures. As noted previously, elimination reactions that produce a greater number of product molecules have a positive ΔS and are therefore favored by heat. youtube.com

Kinetic studies on the synthesis of the related compound 2-methyl-5-ethylpyridine (MEP) from paraldehyde (B1678423) and ammonia (B1221849) demonstrate the importance of reaction parameters. researchgate.net In these studies, temperature and reactant concentrations were identified as the most decisive parameters influencing the reaction course and yield. researchgate.net The yield of MEP was found to increase linearly with temperature in the range of 150-200 °C, indicating that the rate of the desired formation reaction increased more significantly with temperature than the rates of competing side reactions like oligomerization. researchgate.net This highlights that even for a desired product, a kinetic-thermodynamic balance must be achieved to maximize yield.

Rate Constant Determinations and Reaction Order Analysis

The rate of a chemical reaction is described by a rate law, which includes a rate constant (k) and the concentration of reactants raised to a power, known as the reaction order. For the reactions of this compound:

SN2 Reaction Rate: The rate would be expected to follow a second-order kinetics model, being first order with respect to this compound and first order with respect to the nucleophile.

Rate = k[C₉H₁₂ClN][Nucleophile]

E2 Reaction Rate: The rate is also expected to be second-order, being first order with respect to the substrate and first order with respect to the base.

Rate = k[C₉H₁₂ClN][Base]

The following interactive table illustrates the hypothetical effect of reactant concentrations on the initial rate of an SN2 reaction, consistent with a first-order dependence on each reactant.

| Experiment | [Substrate] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻³ |

| 4 | 0.20 | 0.20 | 4.8 x 10⁻³ |

Activation Energy Calculations and Transition State Analysis

The rate constant (k) of a reaction is temperature-dependent, a relationship described by the Arrhenius equation: k = Ae^(-Ea/RT). The activation energy (Ea) is the minimum energy required for a reaction to occur. mdpi.com It represents the energy barrier that must be overcome for reactants to transform into products.

Transition State Analysis:

SN2: The SN2 reaction proceeds through a high-energy transition state where the central carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group (chlorine), resulting in a pentacoordinate carbon center.

E2: The E2 transition state involves a concerted process where the base is removing the β-proton at the same time as the C-H and C-Cl bonds are breaking and the C=C pi bond is forming.

Activation Energy Calculation: The activation energy can be determined experimentally by measuring the rate constant (k) at several different temperatures. Plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) yields a straight line with a slope equal to -Ea/R, where R is the gas constant. This is known as an Arrhenius plot. mdpi.com Generally, a reaction with a lower activation energy will proceed faster at a given temperature. The competition between substitution and elimination is thus also a competition between their respective activation barriers, with temperature providing the energy to overcome them.

The following table provides hypothetical data showing how rate constants might vary with temperature, which could be used to calculate the activation energy for a reaction.

| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |

|---|---|---|---|

| 300 | 0.00333 | 0.05 | -3.00 |

| 310 | 0.00323 | 0.10 | -2.30 |

| 320 | 0.00313 | 0.18 | -1.71 |

| 330 | 0.00303 | 0.33 | -1.11 |

Synthetic Utility and Transformative Reactions of 2 2 Chloroethyl 5 Ethylpyridine

Role as a Versatile Building Block in Heterocyclic Synthesis

The utility of 2-(2-Chloroethyl)-5-ethylpyridine as a building block stems from the reactivity of its chloroethyl side chain. This group acts as an electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 5-ethylpyridin-2-ylethyl moiety into a wide array of molecular scaffolds, which is fundamental to its application in constructing complex heterocyclic systems. The chloroethyl group can form covalent bonds with various nucleophiles, which is a key mechanism for its role in synthesizing larger molecules.

While the chloroethyl group on this compound is theoretically suited for intramolecular cyclization reactions to form fused bicyclic systems, specific examples of its direct use in the synthesis of fused pyridine (B92270) systems are not extensively detailed in the surveyed scientific literature. In principle, reactions with binucleophilic reagents could lead to the formation of new heterocyclic rings fused to the pyridine core. For instance, reaction with a molecule containing both an amine and a thiol could potentially lead to the formation of a thiazaindoline-type structure through sequential N-alkylation and S-alkylation. However, documented transformations of this nature for this specific compound are sparse.

The synthesis of macrocycles containing a pyridine unit often relies on building blocks with two reactive functional groups that can participate in a high-dilution cyclization reaction. As this compound possesses only one primary reactive site (the chloroethyl group), its direct application as a sole precursor in macrocyclization is limited. It could, however, be incorporated into a larger linear precursor that is subsequently cyclized. For example, it could be reacted with a large difunctional nucleophile to form one part of a macrocyclic precursor chain. There are currently no specific, prominent examples in the literature demonstrating the use of this compound for this purpose.

Precursor for Advanced Organic Intermediates

The primary documented role of this compound is as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its structure is embedded within several important therapeutic agents.

Notably, it is identified as a key precursor and a known impurity in the synthesis of Pioglitazone. chemwhat.comsynzeal.com Pioglitazone is an oral anti-diabetic drug from the thiazolidinedione class used for the treatment of type 2 diabetes mellitus. In the synthesis of Pioglitazone, the 2-(5-ethylpyridin-2-yl)ethoxy side chain is a core component of the final molecule. synzeal.com The synthesis involves the reaction of this compound with a phenolic compound via a nucleophilic substitution reaction where the phenoxide displaces the chloride.

| API Name | Therapeutic Class | Role of this compound |

| Pioglitazone | Anti-diabetic (Thiazolidinedione) | Key synthetic precursor and known impurity. chemwhat.comsynzeal.com |

The compound is also listed as a potential intermediate in the synthesis of other complex molecules, including the non-nucleoside reverse transcriptase inhibitor Rilpivirine, although specific synthetic steps starting directly from this chloro-compound are part of various patented routes and may not be the primary published method. nih.govgoogle.com

Derivatization Strategies for Functional Group Interconversion

The chemical character of this compound allows for several derivatization strategies to convert its functional groups into other useful moieties.

The most prominent reaction involving this compound is its use as an alkylating agent. The carbon-chlorine bond in the ethyl side chain is polarized, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. This facilitates the attachment of the 2-(5-ethylpyridin-2-yl)ethyl group to a variety of substrates.

Table of Representative Alkylation Reactions:

| Nucleophile | Product Type | Reaction Conditions | Significance |

| Phenoxides | Aryl Ether | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Key step in the synthesis of Pioglitazone. synzeal.com |

| Amines | Substituted Amine | Base, Solvent | Formation of C-N bonds for pharmaceutical synthesis. |

| Thiolates | Thioether | Base, Solvent | Creation of C-S linkages for diverse chemical structures. |

| Carbanions | Carbon-extended chain | Strong Base | C-C bond formation to build more complex carbon skeletons. |

These reactions are typically performed in the presence of a base to deprotonate the nucleophile, enhancing its reactivity. The choice of solvent and temperature can be optimized to improve yields and minimize side reactions.

Specific literature detailing the oxidation and reduction of this compound is not widely available. However, based on the general chemistry of its constituent parts, several transformations are plausible.

Oxidation: The ethyl group at the 5-position of the pyridine ring could potentially be oxidized to a vinyl or acetyl group under specific conditions, though this might require harsh reagents that could affect the chloroethyl side chain. More likely, the entire pyridine ring could be oxidized to the corresponding N-oxide using agents like m-CPBA or hydrogen peroxide. This transformation would alter the electronic properties of the ring, potentially modifying its reactivity in subsequent steps.

Reduction: The chlorine atom could be removed via reductive dehalogenation using a catalyst like palladium on carbon (Pd/C) with a hydrogen source, which would yield 5-ethyl-2-ethylpyridine. This could be useful if the chloro group is used as a temporary activating group before being removed.

Formation of Nitrogen-Containing Heterocyclic Adducts

The presence of a reactive chloroethyl group attached to the pyridine ring at the 2-position makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic adducts. This reactivity allows for intramolecular or intermolecular cyclization reactions with suitable nitrogen nucleophiles, leading to the formation of fused or substituted heterocyclic systems. These systems are of significant interest in medicinal chemistry and material science. The primary reaction pathway involves the nucleophilic substitution of the chlorine atom by a nitrogen-containing species, followed by subsequent ring-closure.

The versatility of this compound as a building block is demonstrated by its potential to form a variety of heterocyclic structures, including, but not limited to, substituted piperidines and pyrimidines. The reaction conditions for these transformations, such as the choice of solvent, temperature, and the presence of a base, are critical in determining the reaction's outcome and yield.

Reaction with Primary and Secondary Amines to Form Piperidine (B6355638) Derivatives

The reaction of this compound with primary or secondary amines can lead to the formation of N-substituted piperidine derivatives. In this type of reaction, the amine acts as a nucleophile, displacing the chloride ion from the chloroethyl side chain. While direct literature on this specific reaction with this compound is not abundant, the general reactivity of chloroethyl groups with amines is a well-established transformation in organic synthesis. For instance, the reaction of primary amines with ethyl chloroacetate (B1199739) results in the formation of RNH-CH2-COOC2H5, where the chlorine is displaced by the amine. researchgate.net This principle can be extended to the synthesis of piperidine analogs.

The general reaction scheme involves the initial N-alkylation of the amine with this compound. Depending on the reaction conditions and the nature of the amine, a subsequent intramolecular cyclization could potentially occur, although direct evidence for this with the specified starting material is limited in the available literature.

Table 1: Representative Reaction of this compound with Amines

| Reactant 1 | Reactant 2 | Product Structure (Postulated) | Reaction Type |

| This compound | Primary Amine (R-NH₂) | N-Alkyl-2-(5-ethylpyridin-2-yl)ethanamine | Nucleophilic Substitution |

| This compound | Secondary Amine (R₂NH) | N,N-Dialkyl-2-(5-ethylpyridin-2-yl)ethanamine | Nucleophilic Substitution |

Note: The products listed are the initial substitution products. Further cyclization to form piperidine-like structures would require specific reaction conditions not detailed in the currently available general literature.

Formation of Pyrimidine-based Adducts

A more documented synthetic route involves the use of similar chloroethyl-substituted heterocyles in the formation of pyrimidine (B1678525) derivatives. For example, the synthesis of 5-(2-chloroethyl)-2,4-dichloropyrimidine and its subsequent reactions demonstrate the utility of the chloroethyl group in building more complex heterocyclic systems. nih.gov In a documented synthesis, 5-(2-hydroxyethyl)uracil is converted to 5-(2-chloroethyl)-2,4-dichloropyrimidine using phosphoryl chloride. nih.gov This chloro-derivative is then reacted with sodium methoxide (B1231860) to yield 5-(2-chloroethyl)-2,4-dimethoxypyrimidine. nih.gov

This reactivity pattern suggests that this compound could potentially be used in multi-step syntheses to create fused pyrimidine-pyridine ring systems. The initial step would likely involve a reaction that incorporates the pyridine moiety into a larger structure, which then undergoes cyclization to form the pyrimidine ring.

Table 2: Synthesis and Reaction of a Related Chloroethyl-Substituted Heterocycle

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 5-(2-hydroxyethyl)uracil | POCl₃ | 5-(2-Chloroethyl)-2,4-dichloropyrimidine | 31 | nih.gov |

| 5-(2-Chloroethyl)-2,4-dichloropyrimidine | NaOMe in MeOH | 5-(2-Chloroethyl)-2,4-dimethoxypyrimidine | 70.6 | nih.gov |

The data in Table 2, while not directly involving this compound, illustrates the synthetic potential of the chloroethyl group on a heterocyclic ring for further functionalization and the construction of new heterocyclic adducts. The reaction of the dichloropyrimidine with sodium methoxide highlights a nucleophilic substitution at the pyrimidine ring, a common strategy in heterocyclic chemistry. nih.gov These examples provide a strong basis for postulating similar reactivity for this compound in the formation of nitrogen-containing heterocyclic adducts.

Design and Synthesis of Derivatives and Analogues of 2 2 Chloroethyl 5 Ethylpyridine

Modifications on the Pyridine (B92270) Ring

Substituent Effects on Reactivity and Structure

The reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions at the C2 position, is highly sensitive to the nature and location of other substituents on the ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

The ethyl group at the 5-position of the parent molecule is an electron-donating group (EDG) through induction. This has a deactivating effect on the SNAr reaction at the C2 position compared to an unsubstituted 2-chloropyridine. Conversely, the introduction of electron-withdrawing groups (EWGs) onto the pyridine ring would be expected to enhance the rate of nucleophilic substitution at the C2 position. For instance, a nitro group (-NO₂) or a cyano group (-CN) at the 3- or 5-position would significantly increase the electrophilicity of the C2 carbon, making it more susceptible to attack by nucleophiles.

The effect of various substituents on the reactivity of the pyridine ring in nucleophilic substitution reactions is a well-studied phenomenon. The relative rates of these reactions are influenced by both inductive and resonance effects of the substituents.

| Substituent at Position 5 | Electronic Effect | Expected Effect on SNAr Reactivity at C2 |

|---|---|---|

| -H | Neutral | Reference |

| -CH₃ | Electron-donating (inductive) | Decreased |

| -C₂H₅ (as in the parent compound) | Electron-donating (inductive) | Decreased |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Increased |

| -NO₂ | Strongly electron-withdrawing (inductive and resonance) | Strongly Increased |

| -CN | Strongly electron-withdrawing (inductive and resonance) | Strongly Increased |

Positional Isomers and Their Chemical Behavior

The chemical behavior of 2-(2-chloroethyl)-5-ethylpyridine is also influenced by the relative positions of the substituents on the pyridine ring. The synthesis of positional isomers, where the ethyl and chloroethyl groups are located at different positions, can lead to compounds with distinct physical and chemical properties.

For example, an isomer of interest would be 2-(2-chloroethyl)-3-ethylpyridine . The synthesis of the related precursor, 2-chloro-3-ethylpyridine, can be achieved from 2-amino-3-ethylpyridine via a Sandmeyer-type reaction. nih.gov The proximity of the ethyl group to the chloroethyl side chain in this isomer could introduce steric hindrance, potentially affecting the accessibility of the side chain for substitution reactions.

Another positional isomer is 2-ethyl-5-(2-chloroethyl)pyridine . Its synthesis would likely start from 5-ethyl-2-methylpyridine (B142974), a commercially available compound. orgsyn.orggoogle.comresearchgate.netrsc.orgresearchgate.net The methyl group could be halogenated to a chloromethyl group, followed by chain extension to the chloroethyl group. The reactivity of the chloroethyl group in this isomer would be influenced by the electronic environment of the pyridine ring, which is different from that of the parent compound.

The synthesis of 2-chloro-5-methylpyridine (B98176) , a precursor to another set of isomers, has been reported through various routes, including the chlorination of β-picoline or from 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comresearchgate.netepo.orggoogle.com

| Compound Name | CAS Number | Key Synthetic Precursor | Notable Structural Feature |

|---|---|---|---|

| This compound | 69603-36-7 bldpharm.compharmaffiliates.com | 5-Ethyl-2-vinylpyridine or 2-(5-ethylpyridin-2-yl)ethanol | Ethyl group is para to the chloroethyl-bearing carbon. |

| 2-(2-Chloroethyl)-3-ethylpyridine | Not available | 2-Chloro-3-ethylpyridine | Ethyl group is ortho to the chloroethyl-bearing carbon. |

| 2-Ethyl-5-(2-chloroethyl)pyridine | Not available | 5-Ethyl-2-methylpyridine | Ethyl group is at the 2-position, potentially influencing the pyridine nitrogen basicity more directly. |

| 2-Chloro-5-methylpyridine | 18368-64-4 | β-Picoline or 5-methyl-3,4-dihydro-2(1H)-pyridone google.comresearchgate.net | A precursor to isomers with a methyl group instead of an ethyl group. |

Variations of the Chloroethyl Side Chain

Modifications to the 2-(2-chloroethyl) side chain offer another avenue for creating analogues of the parent compound. These variations can include changing the length or branching of the alkyl chain and replacing the chlorine atom with other halogens or leaving groups.

Homologues and Branched Analogues

The synthesis of homologues, such as 2-(3-chloropropyl)-5-ethylpyridine or 2-(4-chlorobutyl)-5-ethylpyridine , would involve similar synthetic strategies as for the parent compound, likely starting from the corresponding alcohol and treating it with a chlorinating agent like thionyl chloride or phosphorus oxychloride. These changes in chain length would alter the flexibility and spatial reach of the reactive side chain, which could be significant in applications where the side chain needs to bridge a specific distance, for example, in the formation of macrocycles.

Branched analogues, such as 2-(2-chloro-1-methylethyl)-5-ethylpyridine or 2-(2-chloropropyl)-5-ethylpyridine (with the chlorine on the central carbon of the propyl chain), would introduce steric bulk near the reactive center. This could modulate the reactivity of the C-Cl bond and influence the regioselectivity of subsequent reactions.

Replacement of Chlorine with Other Halogens or Leaving Groups

The chlorine atom in the side chain is a good leaving group, but its reactivity can be fine-tuned by replacing it with other halogens or different leaving groups. The corresponding 2-(2-bromoethyl)-5-ethylpyridine nih.gov and 2-(2-iodoethyl)-5-ethylpyridine would be expected to be more reactive towards nucleophilic substitution due to the better leaving group ability of bromide and iodide compared to chloride. These compounds could be synthesized from 2-(5-ethylpyridin-2-yl)ethanol by treatment with reagents like phosphorus tribromide or a combination of iodine, triphenylphosphine, and imidazole.

Alternatively, the hydroxyl group of 2-(5-ethylpyridin-2-yl)ethanol can be converted into other excellent leaving groups, such as tosylate or mesylate. For example, reaction with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) yields (5-ethyl-2-pyridyl)ethyl methanesulfonate . These sulfonate esters are highly reactive towards a wide range of nucleophiles and are often preferred for their crystalline nature and stability compared to the corresponding alkyl halides.

| Side Chain | Analogue Name | Leaving Group | Expected Reactivity (SN2) |

|---|---|---|---|

| -CH₂CH₂Cl | This compound | Cl⁻ | Good |

| -CH₂CH₂Br | 2-(2-Bromoethyl)-5-ethylpyridine nih.gov | Br⁻ | Better |

| -CH₂CH₂I | 2-(2-Iodoethyl)-5-ethylpyridine | I⁻ | Best (among halogens) |

| -CH₂CH₂OMs | 2-(2-Mesyloxyethyl)-5-ethylpyridine | MsO⁻ | Excellent |

| -CH₂CH₂OTs | 2-(2-Tosyloxyethyl)-5-ethylpyridine | TsO⁻ | Excellent |

Incorporation into Polycyclic and Macrocyclic Architectures

The bifunctional nature of this compound, possessing both a nucleophilic pyridine nitrogen and an electrophilic chloroethyl side chain, makes it a valuable building block for the synthesis of more complex polycyclic and macrocyclic structures. researchgate.net

The chloroethyl side chain can act as an electrophile in reactions with a variety of nucleophiles. For instance, intramolecular cyclization can lead to the formation of fused ring systems. If a nucleophilic group is introduced at the 3- or 4-position of the pyridine ring, an intramolecular reaction with the chloroethyl side chain could lead to the formation of a five- or six-membered ring fused to the pyridine ring, resulting in a dihydropyrido-fused system. For example, the intramolecular cyclization of related benzothiazepine (B8601423) precursors has been shown to be an effective method for creating fused polycyclic systems. researchgate.net

In the synthesis of macrocycles, this compound or its more reactive bromo- or tosyloxy- analogues can be used as a linker to connect two or more molecular fragments. For example, reaction with a diphenolic compound under basic conditions could lead to a macrocycle where two pyridine units are linked by two polyether chains. The synthesis of such macrocycles often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The use of pre-organized building blocks can also facilitate the macrocyclization process. nih.govresearchgate.netnih.gov The resulting macrocycles can act as hosts for guest molecules or as catalysts for specific reactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 2-(2-Chloroethyl)-5-ethylpyridine at a molecular level. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

Molecular Orbital (MO) theory is central to understanding the electronic structure and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

For substituted pyridines, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is a π*-antibonding orbital. The presence of the ethyl group at the 5-position, an electron-donating group, would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the chloroethyl group at the 2-position, with its electron-withdrawing character, would lower the energy of the LUMO, making it more favorable for nucleophilic attack.

Table 1: Illustrative Molecular Orbital Energies for a Substituted Pyridine (B92270) (Calculated using DFT)

| Molecular Orbital | Energy (eV) | Description |

| HOMO-1 | -7.89 | π-orbital of the pyridine ring |

| HOMO | -6.54 | Highest Occupied Molecular Orbital (π-orbital) |

| LUMO | -0.82 | Lowest Unoccupied Molecular Orbital (π-orbital) |

| LUMO+1 | 0.15 | π-orbital of the pyridine ring |

Note: This data is illustrative for a model substituted pyridine and not from a direct calculation on this compound. Actual values would require specific computational studies.

The distribution of electron density within this compound governs its electrostatic interactions and reactivity. The nitrogen atom in the pyridine ring is inherently electronegative, leading to a partial negative charge and making it a primary site for protonation and interaction with Lewis acids.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For a typical pyridine derivative, the region around the nitrogen atom will show a negative electrostatic potential (red color), indicating a site susceptible to electrophilic attack. The hydrogen atoms of the pyridine ring and the alkyl substituents will exhibit positive electrostatic potentials (blue color). The presence of the chlorine atom in the chloroethyl group will introduce a region of negative potential, while the adjacent carbon atoms will have a positive potential, influencing the molecule's interaction with other polar molecules. nih.gov

Table 2: Calculated Partial Atomic Charges for a Model Chloroalkylpyridine

| Atom | Partial Charge (a.u.) |

| N1 | -0.58 |

| C2 | +0.25 |

| C(ethyl) | -0.15 |

| Cl | -0.22 |

Note: This data is hypothetical and serves to illustrate the expected charge distribution. Precise values for this compound would need to be determined through specific quantum chemical calculations.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those involving this compound. By modeling the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of reaction pathways.

The 2-(2-chloroethyl) side chain of the molecule is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. Computational studies can predict the activation barriers and reaction energies for these competing pathways. The energy profile for an SN2 reaction would show a single transition state, while an E2 reaction proceeds through a concerted transition state involving the base, the hydrogen on the β-carbon, and the leaving chloride ion.

The relative energies of the transition states for the SN2 and E2 pathways determine which reaction is favored. Steric hindrance around the reaction center can influence this competition. In the case of this compound, the pyridine ring itself can sterically hinder the backside attack required for an SN2 reaction, potentially favoring the E2 pathway under certain conditions.

For reactions that proceed through intermediates, computational chemistry can be used to verify their existence and stability. For instance, in certain nucleophilic aromatic substitution reactions on the pyridine ring (though less common for this specific substrate without further activation), a Meisenheimer-like intermediate could be proposed. Quantum chemical calculations can determine the geometry and energy of such an intermediate, providing evidence for its role in the reaction mechanism. Similarly, for radical reactions, the stability of potential radical intermediates can be assessed computationally.

Conformation Analysis and Conformational Landscapes

The flexible chloroethyl side chain of this compound can adopt various conformations due to rotation around the C-C single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles of the side chain and calculating the corresponding energies, a conformational landscape or potential energy surface can be generated. This analysis can reveal the preferred spatial arrangement of the chloroethyl group relative to the pyridine ring. The most stable conformer will be the one with the lowest energy, which is often a result of minimizing steric clashes and optimizing electronic interactions. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its interactions with biological targets or other molecules.

Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry)

The prediction of spectroscopic properties through computational means is a cornerstone of modern chemical analysis. Theoretical calculations can forecast the chemical shifts and coupling constants in NMR spectra, as well as the frequencies and intensities of vibrational modes in IR spectra. This information is invaluable for interpreting experimental spectra and confirming the structure of a molecule. Unfortunately, specific predicted data for this compound is not available in the reviewed literature.

Chemical Shift and Coupling Constant Calculations for NMR

Theoretical NMR spectroscopy involves the calculation of nuclear magnetic shielding tensors, from which chemical shifts are derived. Typically, a reference compound like tetramethylsilane (B1202638) (TMS) is also calculated to provide a consistent scale. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for such predictions. These calculations would provide the expected ¹H and ¹³C NMR chemical shifts for each unique atom in the this compound molecule.

Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can be computed. These calculations are generally more computationally intensive than chemical shift predictions.

Although no specific computational data for this compound was found, a hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts is presented below to illustrate how such data would be structured. The values are placeholders and not based on actual calculations.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm) (Note: These values are for illustrative purposes only and are not the result of actual computational studies.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.50 | 137.0 |

| Pyridine-H4 | 7.80 | 148.0 |

| Pyridine-H6 | 8.40 | 150.0 |

| Ethyl-CH₂ | 2.65 | 25.0 |

| Ethyl-CH₃ | 1.25 | 15.0 |

| Chloroethyl-CH₂ (alpha to pyridine) | 3.20 | 38.0 |

| Chloroethyl-CH₂ (beta to pyridine) | 3.80 | 42.0 |

| Pyridine-C2 | - | 160.0 |

| Pyridine-C5 | - | 135.0 |

Vibrational Mode Analysis for IR Spectroscopy

Computational vibrational analysis predicts the frequencies and intensities of the fundamental vibrational modes of a molecule. uc.edu These modes correspond to specific stretching, bending, and torsional motions of the atoms. uc.edulibretexts.org The results are typically presented as a list of frequencies (in cm⁻¹) and their corresponding IR intensities. This allows for the theoretical generation of an entire IR spectrum. The number of normal modes of vibration for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. libretexts.org

A key aspect of this analysis is the Potential Energy Distribution (PED), which helps in assigning the calculated frequencies to specific types of molecular vibrations (e.g., C-H stretch, C=C stretch, ring breathing). researchgate.net

As with the NMR data, no specific computational IR studies for this compound were located. A hypothetical table of predicted IR vibrational frequencies is provided below to demonstrate the expected format of such computational results.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: These values are for illustrative purposes only and are not the result of actual computational studies.)

| Predicted Frequency (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1600 | Pyridine ring C=C/C=N stretch |

| 1480 | CH₂ scissoring |

| 1380 | CH₃ bending |

| 750 | C-Cl stretch |

Analytical Methodologies in Research on 2 2 Chloroethyl 5 Ethylpyridine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural characterization of 2-(2-Chloroethyl)-5-ethylpyridine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide fundamental information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For pyridine (B92270) derivatives, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively. rsc.orgrsc.org

In the ¹H NMR spectrum of a related compound, 2-(2-Methylaminoethyl)pyridine, the protons on the pyridine ring and the ethyl side chain would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment. spectrabase.com Similarly, for this compound, the protons of the ethyl group and the chloroethyl group, as well as the aromatic protons on the pyridine ring, would produce distinct signals.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. rsc.org This information is vital for confirming the carbon framework and the positions of the substituents on the pyridine ring. rsc.org For instance, the carbon atoms attached to the nitrogen and chlorine atoms would show characteristic downfield shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural features through fragmentation analysis. rsc.orgnih.govnist.gov The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₉H₁₂ClN), the expected molecular weight is approximately 169.65 g/mol . The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For example, the loss of a chloroethyl group or an ethyl group would result in characteristic fragment ions. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.orgnist.gov The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

For this compound, the IR spectrum would be expected to display characteristic absorption bands for the C-H bonds of the alkyl groups, the C=C and C=N bonds within the pyridine ring, and the C-Cl bond of the chloroethyl group. nist.gov The presence and positions of these bands help to confirm the key functional groups in the molecule's structure.

Chromatographic Separation Techniques for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for isolating the final product in high purity. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. pensoft.net In the context of this compound research, HPLC can be used to monitor the progress of its synthesis by separating the starting materials, intermediates, and the final product. pensoft.netdtic.mil

The choice of the stationary phase (column) and the mobile phase is critical for achieving optimal separation. waters.compci-hplc.com For pyridine derivatives, reversed-phase HPLC with a C18 column is often employed. pensoft.net The retention time of this compound under specific chromatographic conditions can be used for its identification and quantification.

A typical HPLC method for analyzing related pyridine compounds might use a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution, with detection by UV absorbance at a specific wavelength. pensoft.netsielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. nist.gov this compound and related compounds can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. chromatographyonline.comanalytice.com

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). shimadzu.com The separation is based on the different boiling points and interactions of the components with the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. analytice.com

GC-MS provides both chromatographic and mass spectrometric data, allowing for the separation of the components of a mixture and their individual identification based on their mass spectra. chromatographyonline.comanalytice.comshimadzu.com

Real-time Monitoring of Chemical Transformations

The real-time monitoring of chemical transformations involving this compound is a critical aspect of modern chemical process development and research. It allows for a deeper understanding of reaction kinetics, mechanism, and the identification of transient intermediates, leading to improved process control, efficiency, and safety. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. katsura-chemical.co.jpneliti.com This approach is increasingly vital in the synthesis of active pharmaceutical ingredients (APIs) to ensure quality and streamline development. pharmoutsourcing.comrsc.org

In-situ Spectroscopy (e.g., Benchtop NMR, FT-IR)

In-situ spectroscopic techniques are powerful tools for the real-time, non-invasive analysis of chemical reactions as they occur in the reaction vessel. These methods provide continuous streams of data on the concentration of reactants, products, and any observable intermediates without the need for manual sampling, which can be prone to errors and may not capture the full dynamics of a reaction. katsura-chemical.co.jppharmoutsourcing.com

Benchtop Nuclear Magnetic Resonance (NMR) Spectroscopy:

The advent of high-performance benchtop NMR spectrometers has made this powerful analytical technique more accessible for routine use in synthetic chemistry labs, including placement directly within a fume hood for online reaction monitoring. azom.comnih.gov Benchtop NMR offers quantitative and structural information, making it well-suited for tracking the progress of chemical transformations. nih.gov By circulating the reaction mixture through a flow cell within the spectrometer, it is possible to acquire spectra at regular intervals and observe the changes in signals corresponding to starting materials and products. azom.com

In the context of this compound synthesis, for instance, in a reaction involving the alkylation of a pyridine derivative, ¹H NMR could be used to monitor the disappearance of the proton signals of the starting material and the appearance of the characteristic signals of the 2-(2-chloroethyl) group and the ethyl group on the pyridine ring of the product. The integration of these signals over time provides a direct measure of the reaction's progress. nih.gov

A hypothetical real-time monitoring of the final step in a synthesis of this compound using benchtop NMR could yield the following data:

| Time (minutes) | Concentration of Starting Material (M) | Concentration of this compound (M) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 90 | 0.22 | 0.78 |

| 120 | 0.13 | 0.87 |

| 180 | 0.05 | 0.95 |

This data allows for the determination of reaction kinetics and the identification of the optimal reaction time. The use of ultrafast 2D NMR techniques on benchtop spectrometers can further enhance the level of detail, providing correlations that help in the structural confirmation of compounds in complex mixtures, even in non-deuterated solvents. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy:

In-situ FT-IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes (e.g., ReactIR), is another cornerstone of PAT for real-time reaction analysis. katsura-chemical.co.jp By inserting a probe directly into the reaction mixture, FT-IR can track changes in the vibrational modes of molecules, which are unique to specific functional groups. This allows for the simultaneous monitoring of multiple components, including reactants, intermediates, and products. katsura-chemical.co.jp

For the synthesis of this compound, FT-IR could be employed to monitor the disappearance of the vibrational bands associated with the starting materials and the appearance of new bands characteristic of the product. For example, the formation of the C-Cl bond in the chloroethyl group would result in a specific absorption band in the fingerprint region of the IR spectrum.

A representative dataset from an in-situ FT-IR analysis of a reaction forming this compound might look as follows:

| Time (minutes) | Absorbance of Reactant Peak (arbitrary units) | Absorbance of Product Peak (arbitrary units) |

| 0 | 1.20 | 0.00 |

| 5 | 1.02 | 0.18 |

| 10 | 0.86 | 0.34 |

| 20 | 0.60 | 0.60 |

| 30 | 0.41 | 0.79 |

| 45 | 0.22 | 0.98 |

| 60 | 0.08 | 1.12 |

This continuous data stream enables chemists to understand reaction mechanisms, identify potential bottlenecks, and ensure the reaction proceeds to completion.

Kinetic Trace Analysis

Kinetic trace analysis involves the detailed study of the concentration of various species in a chemical reaction as a function of time to determine the reaction rate, order, and activation energy. The real-time data obtained from in-situ spectroscopic methods like NMR and FT-IR are ideal for constructing these kinetic traces.

By plotting the concentration of this compound or the depletion of a key reactant against time, a kinetic profile of the reaction can be generated. This profile can then be fitted to various kinetic models to determine the rate law and the rate constant for the reaction. For instance, the data from the benchtop NMR monitoring could be used to plot ln[Reactant] vs. time to test for first-order kinetics.

The kinetic modeling of the synthesis of related compounds like 2-methyl-5-ethylpyridine has been successfully performed using operando Raman spectroscopy, a technique that provides similar kinetic data to FT-IR. rsc.org Such studies allow for a comprehensive understanding of the influence of various parameters like temperature, catalyst loading, and reactant concentration on the reaction rate.

A kinetic trace for the formation of this compound, derived from spectroscopic data, would typically show the concentration of the product increasing over time and reaching a plateau as the reactants are consumed. From this trace, crucial kinetic parameters can be extracted.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis and Transformation

The traditional synthesis of pyridine (B92270) rings, often requiring high temperatures and pressures with catalysts like alumina, is giving way to more sophisticated and efficient catalytic systems. orgsyn.org Future research will likely focus on developing novel catalysts that offer higher selectivity and yield under milder reaction conditions for the synthesis of 2-(2-Chloroethyl)-5-ethylpyridine and related structures.

One promising area is the use of structured mesoporous materials as catalyst supports. For instance, novel periodic mesoporous organosilicas (PMOs) bearing pyridinedicarboxamide bridging groups have been synthesized and shown to be effective catalysts for reactions like the Knoevenagel condensation. mdpi.com These materials exhibit high conversion rates in short reaction times and can be reused multiple times without significant loss of activity, a critical factor for industrial applications. mdpi.com

Research into promoters for existing catalytic systems is also a key direction. Studies on the synthesis of the related compound 2-methyl-5-ethylpyridine (MEP) have shown that ammonium (B1175870) salts, particularly ammonium acetate (B1210297), can act as effective promoters, significantly influencing the reaction course. rsc.org Systematic investigation into different promoters could optimize the synthesis of this compound.

Furthermore, the development of metal-encapsulated catalytic systems presents another frontier. mdpi.com These catalysts could offer unique reactivity and selectivity for both the initial synthesis and subsequent chemical transformations of the chloroethyl group, enabling the creation of new derivatives.

| Catalyst Type | Potential Advantages for Pyridine Synthesis | Relevant Research Finding |

| Periodic Mesoporous Organosilicas (PMO-Py) | High conversion values, reusability, high selectivity. mdpi.com | Achieved high conversion in Knoevenagel condensation with no loss of activity after 10 cycles. mdpi.com |

| Promoted Catalysts (e.g., with Ammonium Acetate) | Adjusts pH, improves reaction course and yield. rsc.org | Ammonium acetate was identified as the most suitable promoter for MEP synthesis from acetaldehyde (B116499) ammonia (B1221849) trimer. rsc.org |

| Metal-Encapsulated Systems | Potential for novel reactivity and selectivity in C-C coupling and other transformations. mdpi.com | Noted as relevant systems for interesting results in Knoevenagel chemistries. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous-flowing streams through a reactor, is revolutionizing chemical synthesis. researchgate.net This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.netresearchgate.net

The application of flow chemistry to the synthesis of pyridine derivatives is an active area of research. A continuous-flow process for synthesizing 2-ethylphenylhydrazine hydrochloride demonstrated a significant reduction in total residence time (to less than 31 minutes) and simplified purification. researchgate.net Similarly, the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) derivatives has been successfully achieved using a continuous flow reaction module, highlighting the efficiency and automation potential of this approach. researchgate.net

Future work will likely involve designing a dedicated multi-step continuous flow setup for the synthesis of this compound. This platform would allow for the seamless integration of reaction, separation, and purification steps, leading to a highly efficient and automated manufacturing process. The use of microreactors, in particular, can reduce the time-to-market for new chemical products and intermediates. researchgate.net

| Feature | Batch Processing | Flow Chemistry / Microreactors |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reaction volumes. researchgate.net |

| Efficiency | Slower reaction times, less efficient heat/mass transfer. | Faster reactions, high mixing efficiency, superior heat/mass transfer. researchgate.net |

| Scalability | Difficult to scale up. | Easily scalable by running the system for longer or in parallel. researchgate.net |

| Control | Less precise control over temperature and pressure. | Precise control over process parameters. researchgate.net |

| Productivity | Limited by reactor size. | High throughput; one study reported a theoretical productivity of 8.6 kg/day . researchgate.net |

Advanced Computational Modeling for De Novo Design and Reaction Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced modeling techniques can be used to predict reaction outcomes, optimize process parameters, and even design novel molecules and catalysts from scratch (de novo design).

For this compound, kinetic modeling can provide deep insights into the reaction mechanisms governing its formation. researchgate.net By understanding the kinetics of the acid-catalyzed reactions of precursors, researchers can identify rate-limiting steps and devise strategies to overcome them. researchgate.net For example, kinetic studies of a related synthesis indicated a second-order reaction model, which was crucial for optimizing the process in a microreactor. researchgate.net

The use of a Design of Experiments (DoE) approach, a statistical method, can systematically identify the most influential parameters (e.g., temperature, concentration) on a reaction's outcome. rsc.org When combined with computational modeling, DoE can rapidly accelerate the optimization of synthesis protocols.

Future research will likely employ more sophisticated in silico techniques to rationally design improved catalysts. mdpi.com By modeling the interactions between reactants and catalyst surfaces, it may be possible to predict which catalyst structures will provide the highest activity and selectivity, thereby reducing the need for extensive empirical screening.

Exploration of Sustainable and Environmentally Benign Methodologies

Green chemistry principles are increasingly guiding the development of new chemical processes. The focus is on minimizing waste, using less hazardous substances, and improving energy efficiency.

The adoption of flow chemistry is a significant step towards a more sustainable synthesis of this compound, as it minimizes the use of solvents and improves energy efficiency. researchgate.net Furthermore, the development of reusable catalysts, such as the PMO-Py materials that can be filtered and reused, dramatically reduces chemical waste. mdpi.com

Another key aspect is the choice of raw materials and reagents. Future research will likely explore synthesis routes that utilize cheaper, more readily available, and less toxic starting materials. For instance, one patent describes a method to produce a chloroethyl ether using ethylene (B1197577) glycol methyl ether, which is noted to be cheaper and avoids hydrolysis issues associated with other precursors. google.com Applying similar principles to the synthesis of this compound could lead to more economical and environmentally friendly production methods that operate under mild conditions with high yields. google.com

Q & A

Q. What are the standard synthetic routes for 2-(2-Chloroethyl)-5-ethylpyridine, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions, including chlorination, alkylation, and substitution. For example, chlorination of pyridine derivatives followed by ethyl-group introduction at the 5-position can yield the target compound. Key intermediates are characterized using spectroscopic methods (e.g., H/C NMR, IR) and mass spectrometry to confirm structural integrity. Purity is assessed via HPLC or GC-MS .

Q. What safety protocols are essential when handling this compound?

Standard precautions include using personal protective equipment (PPE), ensuring adequate ventilation, and avoiding dust formation. Spills should be collected in closed containers for disposal. Emergency measures include rinsing eyes/skin with water and consulting a physician. Environmental precautions involve preventing watercourse contamination .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve storing the compound in airtight, light-resistant containers at controlled temperatures (e.g., 4°C or -20°C). Degradation is monitored via periodic HPLC analysis. Hydrolytic stability can be tested in buffered solutions (pH 4–9) to identify decomposition products .

Q. What analytical techniques are used to resolve structural ambiguities in derivatives?

X-ray crystallography provides definitive structural confirmation. For less crystalline compounds, 2D NMR (COSY, HSQC) and computational modeling (DFT) help assign stereochemistry and substituent positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Design of Experiments (DoE) methodologies, such as factorial designs, identify critical parameters (e.g., temperature, catalyst loading). For example, increasing reaction time from 6 to 12 hours may enhance ethyl-group incorporation by 15%. Kinetic studies using in-situ IR or Raman spectroscopy track intermediate formation .

Q. How do bioactivity discrepancies arise between in vitro assays and computational models?

Contradictions may stem from assay conditions (e.g., solvent polarity affecting ligand solubility) or model limitations (e.g., rigid docking vs. flexible binding). Hybrid approaches, like molecular dynamics simulations paired with surface plasmon resonance (SPR), reconcile these differences by accounting for dynamic interactions .

Q. What strategies mitigate interference from byproducts in spectroscopic analysis?

Advanced purification (e.g., preparative HPLC) coupled with hyphenated techniques (LC-MS/MS) isolates target compounds. For NMR, solvent suppression or F-labeling (if applicable) reduces noise from impurities .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Systematic SAR studies involve modifying substituents (e.g., replacing chlorine with fluorine) and evaluating changes in binding affinity (e.g., IC shifts). QSAR models trained on datasets predict bioactivity trends, validated via synthesis and enzymatic assays .

Q. What methodologies assess the environmental impact of this compound degradation?

Biodegradation studies use OECD 301 protocols, while ecotoxicity is evaluated via Daphnia magna or algae assays. Advanced mass spectrometry (HRMS) identifies transformation products, and computational tools (EPI Suite) predict persistence and bioaccumulation .

Q. How are reaction mechanisms elucidated for novel derivatization pathways?

Mechanistic studies employ isotopic labeling (e.g., H or C) to track bond cleavage/formation. Transient intermediates are captured using cryogenic quenching or time-resolved spectroscopy. Computational studies (DFT) map energy profiles and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.